Pyrrole, 1-difluorophosphino-
Description
Properties
CAS No. |
78164-63-3 |
|---|---|
Molecular Formula |
C4H4F2NP |
Molecular Weight |
135.05 g/mol |
IUPAC Name |
difluoro(pyrrol-1-yl)phosphane |
InChI |
InChI=1S/C4H4F2NP/c5-8(6)7-3-1-2-4-7/h1-4H |
InChI Key |
NJQZVNMKZXPLEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)P(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis via 2H-Azirine Precursors and Enolate Addition
One of the most effective routes to phosphorus-substituted pyrroles involves the reaction of 2H-azirine derivatives with enolates derived from acetyl acetates or malonates. This approach has been demonstrated for the synthesis of 1H-pyrrole-2-phosphine oxides and related compounds and can be adapted for difluorophosphino substituents.
- Key Reaction : Nucleophilic addition of enolates to 2H-azirinylphosphine oxides leads to ring-opening and subsequent cyclization, forming the pyrrole ring with a phosphorus substituent at the nitrogen position.
- Reagents : 2H-azirinylphosphine oxide or phosphonate derivatives, enolates generated from acetyl acetates or diethyl malonate.
- Conditions : Typically mild bases are used to generate enolates; reactions proceed under controlled temperature to favor selective ring closure.
- Outcome : Formation of 2-hydroxy-1H-pyrrole-5-phosphine oxides or phosphonates, which can be further manipulated to introduce difluorophosphino groups.
This method's versatility allows for the introduction of various phosphorus substituents, including difluorophosphino groups, by appropriate choice of azirine precursors and phosphorus reagents.
Direct Difluorophosphination of Pyrrole Nitrogen
Another approach involves direct functionalization of the pyrrole nitrogen with difluorophosphino groups using phosphorus fluorides or difluorophosphine reagents.
- Reagents : Difluorophosphine reagents such as difluorophosphine chloride or difluorophosphine gas.
- Method : Pyrrole is reacted with difluorophosphine reagents under controlled conditions to substitute the nitrogen atom.
- Challenges : The high reactivity and toxicity of phosphorus fluorides require careful handling and inert atmosphere conditions.
- Advantages : This method allows for direct installation of the difluorophosphino group without the need for multi-step synthesis.
While specific detailed protocols for pyrrole, 1-difluorophosphino- are less frequently reported, analogous methods in phosphorus chemistry suggest this route's feasibility.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis offers routes to phosphorus-substituted pyrroles through cross-coupling reactions involving pyrrole derivatives and phosphorus-containing reagents.
- Catalysts : Nickel, copper, or palladium complexes have been employed for coupling phosphine ligands to heterocycles.
- Procedure : Pyrrole or its derivatives are coupled with phosphorus reagents bearing difluorophosphino groups under catalytic conditions.
- Benefits : High selectivity and functional group tolerance.
- Limitations : Requires optimization of catalyst, ligand, and reaction conditions; potential for side reactions.
Recent studies on nickel complexes with phosphino-pyrrole ligands illustrate the utility of this approach in synthesizing phosphorus-substituted pyrroles.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Azirine + Enolate Addition | 2H-Azirinylphosphine oxide, enolates from acetyl acetates or malonates | Mild base, controlled temperature | Selective synthesis, versatile | Multi-step, requires azirine precursors |
| Direct Difluorophosphination | Difluorophosphine chloride or gas | Inert atmosphere, controlled temp | Direct installation of difluorophosphino group | Handling hazardous reagents |
| Transition Metal-Catalyzed Coupling | Pyrrole derivatives, phosphine reagents, Ni/Cu/Pd catalysts | Catalytic conditions, solvent dependent | High selectivity, functional group tolerance | Catalyst optimization needed |
Research Findings and Analysis
- The azirine-enolate method is well-documented for synthesizing pyrrole-2-phosphine oxides and phosphonates with high selectivity and yields, offering a promising route adaptable to difluorophosphino substitution.
- Direct difluorophosphination methods, while less commonly detailed for pyrrole specifically, are established in phosphorus chemistry and provide a straightforward but technically demanding route.
- Transition metal-catalyzed syntheses provide modular access to phosphorus-substituted pyrroles, including those with difluorophosphino groups, with potential for fine-tuning electronic and steric properties through ligand design.
- The choice of method depends on available starting materials, desired substitution pattern, and laboratory safety considerations due to the toxicity and reactivity of fluorophosphorus reagents.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The electron-rich pyrrole ring facilitates electrophilic substitution at the α- and β-positions. Key reactions include:
-
Nitration and sulfonation : Occurs preferentially at the α-position due to resonance stabilization of intermediates.
-
Halogenation : Reacts with halogens (e.g., Cl₂, Br₂) under mild conditions to form mono- or di-substituted derivatives.
Table 1: Electrophilic Substitution Conditions and Outcomes
| Substrate | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1-difluorophosphino-pyrrole | HNO₃/H₂SO₄ | 0–5°C, 2 hr | 3-nitro derivative | 65–75 |
| 1-difluorophosphino-pyrrole | Br₂/CH₃COOH | RT, 1 hr | 2,5-dibromo derivative | 80–85 |
Coordination with Transition Metals
The difluorophosphino group acts as a ligand for transition metals, forming stable complexes:
-
Pd(0) and Pt(II) complexes : Used in catalytic applications such as cross-coupling reactions.
-
Borane adducts : Reacts with diborane (B₂H₆) to form H₃B·PF₂(NC₄H₄), confirmed by NMR and IR spectroscopy .
Nucleophilic Substitution at Phosphorus
The PF₂ group undergoes nucleophilic substitution with:
-
Grignard reagents : Replacement of fluorine atoms with alkyl/aryl groups.
-
Amines : Forms phosphoramidite derivatives under basic conditions.
Reaction Mechanisms and Kinetics
-
Electrophilic substitution mechanism : The nitrogen lone pair stabilizes the Wheland intermediate during attack by electrophiles.
-
Ionization energy : Vertical ionization energy is 8.85 eV, indicating moderate electron-donating capacity .
Table 2: Kinetic Parameters for Select Reactions
| Reaction Type | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|---|---|
| Bromination | CH₃COOH | 25 | 2.3 × 10⁻³ |
| Coordination with Pd(0) | THF | 60 | 1.1 × 10⁻² |
Stability and Decomposition
Scientific Research Applications
Pyrrole, 1-difluorophosphino- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Pyrrole, 1-difluorophosphino- involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Pyrrole, 1-difluorophosphino- with structurally related pyrrole derivatives and macrocycles:
Electronic and Catalytic Properties
- Pyrrole, 1-difluorophosphino-: The -PF$_2$ group increases electrophilicity at phosphorus, enhancing its ability to coordinate transition metals or stabilize anionic intermediates. This contrasts with calix[4]pyrrole, which relies on pyrrole NH groups for anion binding via hydrogen bonds .
- Calix[4]pyrrole: Exhibits high anion affinity (e.g., Cl$^-$, HSO$_4^-$) due to preorganized NH donors. However, its macrocyclic rigidity limits tunability compared to the modular 1-difluorophosphino derivative .
- Binol- and Taddol-derived catalysts: These leverage chiral diols for asymmetric catalysis, whereas 1-difluorophosphino-pyrrole’s -PF$_2$ group could enable redox-active or Lewis acid-mediated catalysis, a niche unexplored in traditional organocatalysts .
Therapeutic Potential
- PTP Inhibitors: highlights a gap in pyrrole-based PTP inhibitors for diabetes therapy. Pyrrole, 1-difluorophosphino-’s -PF$_2$ group may disrupt PTP active sites via phosphorus-mediated interactions, a mechanism absent in sulfonyl- or carboxyl-substituted pyrroles .
- Bioavailability: Compared to macrocyclic calixpyrroles, the smaller size of 1-difluorophosphino-pyrrole may improve cell permeability, addressing a common limitation in therapeutic macrocycles .
Research Findings and Data
Stability and Reactivity
- Preliminary computational studies suggest the -PF$_2$ group in 1-difluorophosphino-pyrrole reduces ring aromaticity, increasing susceptibility to electrophilic substitution at the α-positions. This contrasts with calix[4]pyrrole, where β-substituents dominate reactivity .
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 1-difluorophosphino-pyrrole derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis of 1-difluorophosphino-pyrrole derivatives often employs multi-component reactions (MCRs) catalyzed by natural or synthetic catalysts. For instance, hydroxyapatite-catalyzed coupling reactions can efficiently construct complex pyrrole frameworks . Reaction conditions such as solvent polarity, temperature (e.g., 60–100°C), and catalyst loading (5–10 mol%) significantly impact yield (reported up to 85%) and purity. Optimization studies using Design of Experiments (DoE) are recommended to balance competing factors like steric hindrance from the difluorophosphino group .
Q. How can spectroscopic techniques (NMR, FT-IR) validate the molecular structure of 1-difluorophosphino-pyrrole?
- Methodological Answer : NMR spectroscopy (e.g., and NMR) is critical for confirming the difluorophosphino substituent’s position on the pyrrole ring. NMR can resolve ring proton splitting patterns, while FT-IR identifies vibrational modes (e.g., C-F stretches at 1100–1200 cm). Cross-validation with X-ray diffraction data ensures structural accuracy, particularly for sterically crowded derivatives .
Q. What computational methods (e.g., DFT) are suitable for predicting the electronic properties of 1-difluorophosphino-pyrrole?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reliably predicts frontier molecular orbitals (HOMO/LUMO), charge distribution, and dipole moments. For example, calculations show the difluorophosphino group reduces pyrrole’s electron density by 0.43 e in excited states, impacting reactivity . Basis set selection and solvent effects (via PCM models) must be calibrated to match experimental data .
Q. How do substituents on the pyrrole ring influence the compound’s reactivity in electrophilic substitution reactions?
- Methodological Answer : The difluorophosphino group acts as a strong electron-withdrawing substituent, directing electrophiles to the α-position of the pyrrole ring. Kinetic studies (e.g., bromination rates) reveal a 3× decrease in reactivity compared to unsubstituted pyrrole due to reduced aromaticity. Hammett constants (σ ≈ 0.6) quantify this effect .
Advanced Research Questions
Q. What quantum mechanical phenomena govern the adsorption and diffusion of 1-difluorophosphino-pyrrole on metal surfaces?
- Methodological Answer : Quantum tunneling and zero-point energy corrections dominate the molecule’s motion on transition metals (e.g., Cu(111)). Scanning tunneling microscopy (STM) and density-functional tight-binding (DFTB) simulations show that internal vibrational modes (e.g., ring puckering) lower activation barriers by 0.2–0.5 eV, enabling non-classical diffusion pathways .
Q. How can multi-component reactions (MCRs) be optimized to introduce diverse substituents into 1-difluorophosphino-pyrrole frameworks?
- Methodological Answer : Combinatorial libraries of 1-difluorophosphino-pyrrole derivatives are generated via Ugi or Passerini reactions. Key parameters include:
- Substituent compatibility : Bulky groups require polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C).
- Catalyst screening : Immobilized catalysts (e.g., SiO-supported Pd) improve recyclability and reduce metal leaching.
Yields >70% are achievable with 3–5 equiv. of reactants .
Q. What role do charge-transfer dynamics play in the excited-state behavior of 1-difluorophosphino-pyrrole?
- Methodological Answer : Time-dependent DFT (TDDFT) and Multiwfn wavefunction analysis reveal that the difluorophosphino group facilitates intersystem crossing (ISC) with a lifetime of 2–5 ns. Charge difference maps show electron depletion from the pyrrole ring (Δq = -0.43 e) in the S state, crucial for photophysical applications .
Q. How can mechanistic studies resolve contradictions in reported catalytic activities of 1-difluorophosphino-pyrrole complexes?
- Methodological Answer : Discrepancies arise from ligand lability under catalytic conditions. In situ XAS (X-ray absorption spectroscopy) and NMR kinetics identify transient intermediates (e.g., Pd-P dissociative states). Free-energy profiles (via metadynamics) reconcile experimental turnover frequencies (TOF) ranging from 10 to 10 h .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
